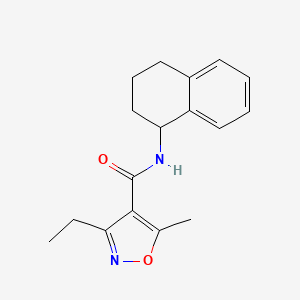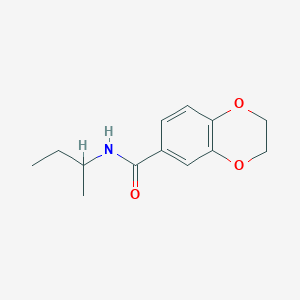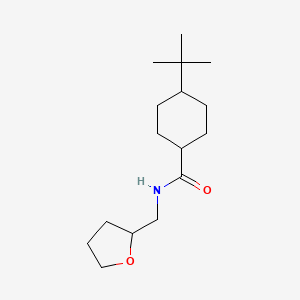![molecular formula C17H18FN3O2 B4433612 1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4433612.png)
1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine
Descripción general
Descripción
1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as FAPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FAPP belongs to the class of piperazine derivatives and has shown promising results in the treatment of various diseases.
Aplicaciones Científicas De Investigación
1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, anxiolytic, and neuroprotective effects. 1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Mecanismo De Acción
The exact mechanism of action of 1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and GABA. 1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects
1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has also been found to reduce the levels of proinflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine is also stable under normal laboratory conditions and can be stored for long periods of time. However, 1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has some limitations for lab experiments. It is relatively expensive compared to other compounds and requires specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the research on 1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine. One potential direction is to investigate its use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Another direction is to explore the potential use of 1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine and to optimize its synthesis method for improved yield and cost-effectiveness.
Conclusion
In conclusion, 1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine in the treatment of various diseases.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-14-5-1-2-6-15(14)23-13-17(22)21-11-9-20(10-12-21)16-7-3-4-8-19-16/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFIPSHXOSNEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433548.png)
![methyl 3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4433553.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4433565.png)
![2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B4433575.png)
![N-[4-(aminosulfonyl)phenyl]-3-propoxybenzamide](/img/structure/B4433576.png)
![1-[(2,5-dichlorophenoxy)acetyl]-4-propylpiperazine](/img/structure/B4433583.png)

![4-[({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]benzenesulfonamide](/img/structure/B4433595.png)

![1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4433606.png)

![5-methyl-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-isoxazolecarboxamide](/img/structure/B4433632.png)
